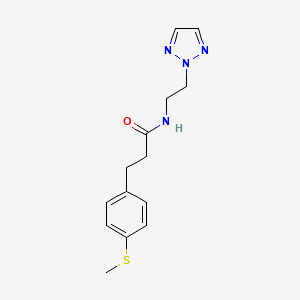

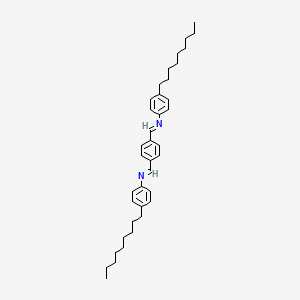

![molecular formula C17H19F3N4O3S2 B2796931 1-Isopropyl-3-(5-((4-(trifluoromethyl)phenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea CAS No. 1396885-46-3](/img/structure/B2796931.png)

1-Isopropyl-3-(5-((4-(trifluoromethyl)phenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains several functional groups including an isopropyl group, a phenyl group with a trifluoromethyl substituent, a sulfonyl group, and a tetrahydrothiazolo[5,4-c]pyridin-2-yl group attached to a urea functionality. These groups could potentially contribute to the compound’s reactivity and properties .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The tetrahydrothiazolo[5,4-c]pyridin-2-yl group, for instance, is a bicyclic structure with nitrogen and sulfur atoms .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the trifluoromethyl group is known to be a good leaving group in certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and overall structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity .Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) cross-coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the combination of two different fragments using a palladium catalyst. In SM coupling, the compound’s boron moiety plays a crucial role. Specifically, organoboron reagents, including those derived from ureas, have been successfully employed in SM coupling reactions . These reactions allow the construction of complex molecules with high efficiency and functional group tolerance.

Antiviral Activity

Isatin derivatives, which share structural features with our compound, have demonstrated significant antiviral activity. For instance, some derivatives displayed potent inhibition against HIV reverse transcriptase, with IC50 values in the micromolar range . While direct evidence for our specific compound’s antiviral activity is scarce, exploring its potential in this context could be promising.

Trifluoromethylation Reactions

The trifluoromethyl group (CF3) is valuable in medicinal chemistry and agrochemicals. Our compound contains a trifluoromethyl phenyl sulfone moiety, which can serve as a nucleophilic trifluoromethylating agent. Additionally, it has been used as a trifluoromethyl radical precursor, expanding its synthetic utility . Investigating its reactivity in various trifluoromethylation reactions could yield novel compounds with desirable properties.

Safety And Hazards

Future Directions

properties

IUPAC Name |

1-propan-2-yl-3-[5-[4-(trifluoromethyl)phenyl]sulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F3N4O3S2/c1-10(2)21-15(25)23-16-22-13-7-8-24(9-14(13)28-16)29(26,27)12-5-3-11(4-6-12)17(18,19)20/h3-6,10H,7-9H2,1-2H3,(H2,21,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPUWDWPRVJVKRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NC1=NC2=C(S1)CN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F3N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Isopropyl-3-(5-((4-(trifluoromethyl)phenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

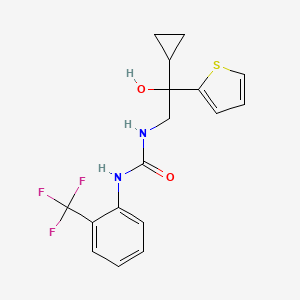

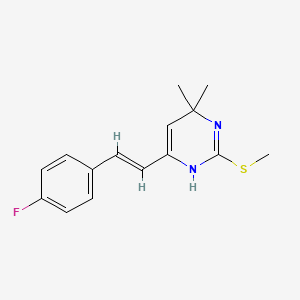

![5-(2-Chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2796848.png)

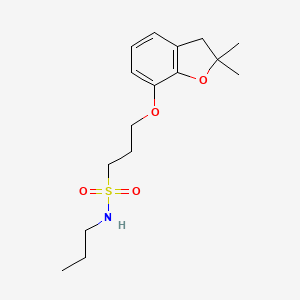

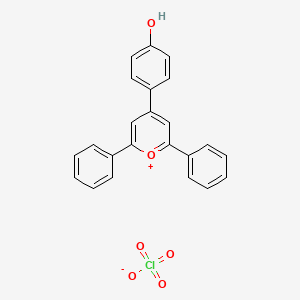

![5-Chloro-6-(6,6-dimethyl-2-azaspiro[3.3]heptan-2-yl)pyridine-3-carbonitrile](/img/structure/B2796850.png)

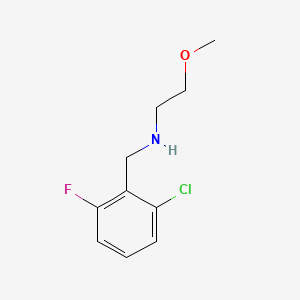

![Tert-Butyl 4-(2-Hydroxyethyl)-4,5-Dihydro-1H-Pyrrolo[1,2-A][1,4]Diazepine-2(3H)-Carboxylate](/img/structure/B2796856.png)

![[3-(4-Methoxybutyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2796862.png)

![4-[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]oxolan-3-amine](/img/structure/B2796865.png)

![Methyl 5-(((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2796870.png)

![ethyl 2-(8-(3-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2796871.png)